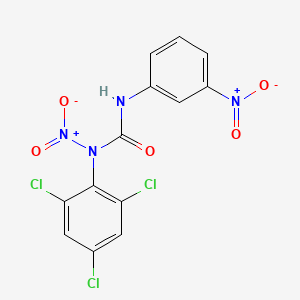
N-Nitro-N'-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Nitro-N’-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea” is a synthetic organic compound that belongs to the class of nitroaromatic compounds These compounds are characterized by the presence of nitro groups (-NO2) attached to aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-Nitro-N’-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea” typically involves the reaction of 3-nitroaniline with 2,4,6-trichlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the compound in a pure form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
“N-Nitro-N’-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea” can undergo several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are commonly used.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: The major products would depend on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of “N-Nitro-N’-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea” would depend on its specific application. For example, if used as an antimicrobial agent, it may interfere with the metabolic pathways of microorganisms. The molecular targets and pathways involved would vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Nitro-N’-(3-nitrophenyl)urea
- N-Nitro-N’-(2,4,6-trichlorophenyl)urea
- N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea
Uniqueness
“N-Nitro-N’-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea” is unique due to the specific arrangement of nitro and trichlorophenyl groups, which may impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
445289-46-3 |
|---|---|
Molekularformel |
C13H7Cl3N4O5 |
Molekulargewicht |
405.6 g/mol |
IUPAC-Name |
1-nitro-3-(3-nitrophenyl)-1-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C13H7Cl3N4O5/c14-7-4-10(15)12(11(16)5-7)18(20(24)25)13(21)17-8-2-1-3-9(6-8)19(22)23/h1-6H,(H,17,21) |
InChI-Schlüssel |
BBNPZTHHHMRPSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)N(C2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


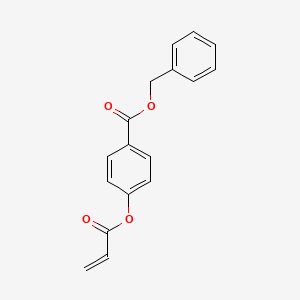
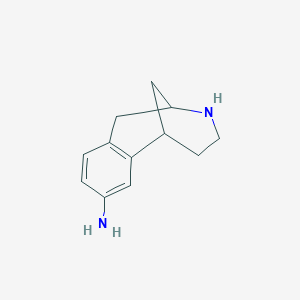
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)


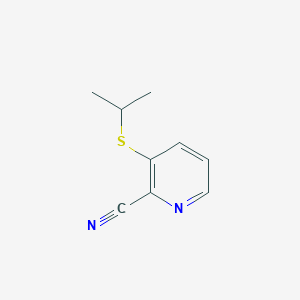

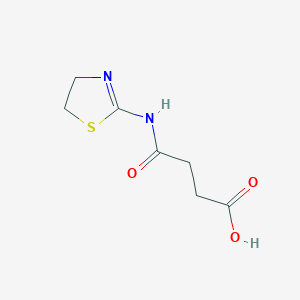
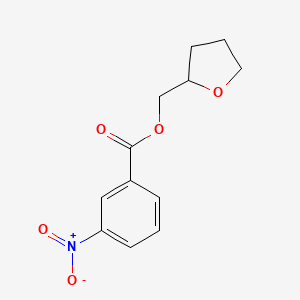
![Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester](/img/structure/B14239138.png)


![2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}](/img/structure/B14239149.png)

